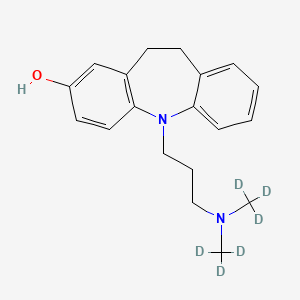
2-Hydroxy Imipramine-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy Imipramine-d6 is a deuterium-labeled derivative of 2-Hydroxy Imipramine. It is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms into the molecule can significantly affect its pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and pharmacological studies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy Imipramine-d6 involves the deuteration of 2-Hydroxy ImipramineThe specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired level of deuteration and the starting materials used .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reactors to ensure the efficient and consistent incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .
化学反応の分析
Types of Reactions: 2-Hydroxy Imipramine-d6 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines .
科学的研究の応用
2-Hydroxy Imipramine-d6 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies involving the metabolic pathways of imipramine and its derivatives.
Biology: Helps in understanding the biological effects and interactions of imipramine at the molecular level.
Medicine: Assists in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of imipramine.
作用機序
2-Hydroxy Imipramine-d6 exerts its effects by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and reduced symptoms of depression. The compound binds to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter, reducing the reuptake of these neurotransmitters by neurons .
類似化合物との比較
Imipramine: The parent compound, used as a tricyclic antidepressant.
Desipramine: A secondary amine metabolite of imipramine with similar pharmacological effects.
2-Hydroxy Desipramine: Another hydroxylated metabolite of desipramine.
Uniqueness: 2-Hydroxy Imipramine-d6 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can lead to differences in metabolic stability and the rate of drug clearance, making it a valuable tool for researchers studying the pharmacological properties of imipramine and its derivatives .
特性
IUPAC Name |
11-[3-[bis(trideuteriomethyl)amino]propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-20(2)12-5-13-21-18-7-4-3-6-15(18)8-9-16-14-17(22)10-11-19(16)21/h3-4,6-7,10-11,14,22H,5,8-9,12-13H2,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTCPJFWLNDKHU-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675938 |
Source


|
| Record name | 5-(3-{Bis[(~2~H_3_)methyl]amino}propyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189880-70-3 |
Source


|
| Record name | 5-(3-{Bis[(~2~H_3_)methyl]amino}propyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[(2-Methoxyphenoxy)methyl]oxirane-d3](/img/structure/B564476.png)

![4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate](/img/structure/B564479.png)

